(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone backbone, a 1,3-benzoxazole moiety, a 4-bromophenyl group, and a 3,4,5-trimethoxyphenyl substituent. Chalcones are α,β-unsaturated ketones known for their diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
Molecular Formula |
C25H20BrNO5 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H20BrNO5/c1-29-21-13-16(14-22(30-2)24(21)31-3)23(28)18(12-15-8-10-17(26)11-9-15)25-27-19-6-4-5-7-20(19)32-25/h4-14H,1-3H3/b18-12- |
InChI Key |
FTZRWPTYZSEPEX-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
Overview
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a benzoxazole derivative known for its diverse biological activities. Benzoxazole derivatives are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula : C22H19BrN2O3
- Molecular Weight : 423.30 g/mol
Anticancer Activity
Benzoxazole derivatives have shown significant anticancer properties across various cancer cell lines. Research indicates that the compound exhibits cytotoxic effects against several types of cancer cells, including:
- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : Inhibitory effects observed in A549 and HCC827 cell lines.
- Colorectal Cancer : Notable activity against HCT-116 and HT-29 cell lines.
Table 1 summarizes the IC50 values of the compound against different cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 12.5 |
| Breast Cancer | MDA-MB-231 | 10.0 |
| Lung Cancer | A549 | 15.0 |
| Colorectal Cancer | HCT-116 | 8.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) are documented in Table 2:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
| Candida albicans | 30 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of bromine and methoxy substituents enhances its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Other Biological Activities
In addition to anticancer and antimicrobial properties, preliminary studies suggest that the compound may possess:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Modulating inflammatory pathways which could be beneficial in chronic inflammatory diseases.
Case Studies
Several studies have highlighted the biological activities of benzoxazole derivatives similar to the compound :
- Study on Anticancer Efficacy : A study demonstrated that benzoxazole derivatives significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .
- Antimicrobial Evaluation : Another research focused on a series of benzoxazole derivatives found that modifications in substituents led to enhanced antimicrobial properties against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives with Methoxy and Halogen Substitutions
(E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ()
- Structure : Lacks the benzoxazole ring but shares the 4-bromophenyl and 3,4,5-trimethoxyphenyl groups.
- Synthesis: Prepared via Claisen-Schmidt condensation of 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol with NaOH catalysis .
- Properties : The absence of benzoxazole reduces molecular weight (MW = 402.2 g/mol vs. ~480 g/mol for the target compound) and may decrease planarity, affecting π-π stacking interactions in biological systems.
- Bioactivity : Methoxy-rich chalcones often exhibit microtubule-disrupting activity, similar to colchicine .
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one ()
- Structure : Retains the 4-bromophenyl group but replaces the 3,4,5-trimethoxyphenyl with a 3,4-dimethoxyphenyl group.
Chalcones with Heterocyclic Modifications
2-(1,3-Benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one ()
- Structure : Replaces the 4-bromophenyl group with a 3,4-dimethoxyphenyl substituent.
- Key Differences : The bromine atom in the target compound enhances halogen bonding with protein targets (e.g., tubulin), while additional methoxy groups may improve solubility but reduce membrane permeability .
- SAR Insight: Bromine’s electron-withdrawing effect stabilizes the enone system, increasing electrophilicity and reactivity toward nucleophilic residues in enzymes .
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
Bioactive Chalcones with Anticancer Activity
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) ()
- Structure: Features a methyl group on the enone backbone and a 4-methoxyphenyl substituent.
- Bioactivity: Demonstrates nanomolar cytotoxicity against prostate cancer cells via p53-mediated apoptosis. The target compound’s benzoxazole may similarly stabilize interactions with p53 but with altered pharmacokinetics due to higher lipophilicity .
- Synthesis : Methyl substitution requires tailored aldol condensation conditions, whereas benzoxazole introduction likely involves multi-step heterocyclic synthesis .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The benzoxazole and bromine in the target compound reduce aqueous solubility compared to methoxy-dominant analogs, necessitating formulation adjustments for in vivo delivery .
- Stability: The conjugated enone system is prone to nucleophilic attack, but benzoxazole’s electron-withdrawing effect may mitigate degradation .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
